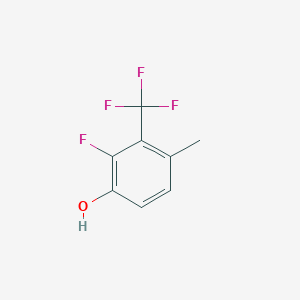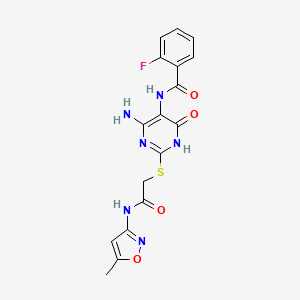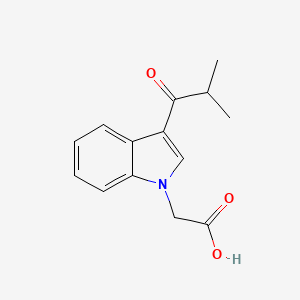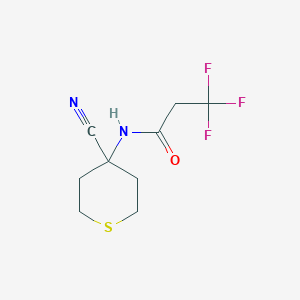
2-Fluoro-4-methyl-3-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compound I found is "2-Fluoro-4-(trifluoromethyl)phenylboronic acid" . It’s a solid compound with a molecular weight of 207.92 . Another similar compound is “4-(trifluoromethyl)phenol” which is considered as a member of phenols and a member of (trifluoromethyl)benzenes .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-Fluoro-2-(trifluoromethyl)phenol”, can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Fluoro-4-(trifluoromethyl)phenylboronic acid”, include a molecular weight of 207.92 and it exists in solid form .Aplicaciones Científicas De Investigación
Medicine
In the medical field, compounds containing the trifluoromethyl group, like 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol , are significant due to their pharmacological properties. They are often used in the synthesis of drug molecules because the trifluoromethyl group can greatly influence the biological activity of these compounds . For instance, this compound has been utilized in the development of drugs for treating acute migraines .
Agriculture
In agriculture, such fluorinated compounds are key in developing pesticides and herbicides. The unique physicochemical properties of the fluorine atom, combined with the structural motif of the compound, contribute to the effectiveness of agrochemicals . This compound’s derivatives are expected to continue playing a crucial role in crop protection.
Materials Science
2-Fluoro-4-methyl-3-(trifluoromethyl)phenol: is used in materials engineering, including the synthesis of polymers and monomers. Its incorporation into materials can result in enhanced properties like thermal stability and chemical resistance, which are valuable in creating advanced materials for various applications .
Chemical Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its presence in a molecule can influence reactivity and stability, making it a valuable component in the synthesis of a wide range of chemicals .
Environmental Science
The environmental impact of fluorinated compounds is an area of active research. Compounds like 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol are scrutinized for their persistence and potential bioaccumulation in ecosystems. Understanding their environmental fate is crucial for developing sustainable practices .
Analytical Chemistry
In analytical chemistry, fluorinated compounds are often used as standards and reagents due to their distinct chemical properties. They can aid in the development of analytical methods for detecting various substances, including pollutants and biomarkers .
Pharmacology
The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs. Therefore, 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol could be instrumental in the design of new pharmacological agents with improved efficacy and reduced side effects .
Biochemistry
In biochemistry, the incorporation of fluorine atoms into bioactive molecules can alter their interaction with biological systems. This compound, therefore, has potential applications in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target the respiratory system .
Mode of Action
It’s worth noting that the mechanism of similar compounds involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride .
Result of Action
Similar compounds have been reported to cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol. Furthermore, the compound’s reactivity, physico-chemical behavior, and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNBGNCNPZXYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2850448.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2850449.png)






![Ethyl 5-(cyclopropanecarbonylamino)-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850460.png)
![5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2850463.png)


![Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2850469.png)
